The presence of the aromatic rings and amine groups in Bis(4-aminophenyl)-D12 ether contributes to its liquid crystalline properties. Research suggests it can form various liquid crystal phases depending on temperature and concentration, making it a potential candidate for studying liquid crystal behavior and developing novel liquid crystal materials for display technologies and other applications [].
Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, is commonly used in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra by reducing signal overlap. Bis(4-aminophenyl)-D12 ether, with its high deuterium enrichment (around 97-98 atom %), can be used as a labeling agent in NMR studies of molecules containing aromatic rings and amine functionalities. This allows researchers to selectively observe specific signals and gain deeper insights into the structure and dynamics of the target molecules [].
Bis(4-aminophenyl)-D12 ether is a deuterated compound with the molecular formula C12D12N2O and a molecular weight of 212.31 g/mol. It is characterized by the presence of two 4-aminophenyl groups connected by an ether linkage. The deuteration (D12) indicates that hydrogen atoms have been replaced by deuterium, which is a stable isotope of hydrogen, enhancing the compound's stability and allowing for specific applications in research and analytical chemistry .
The synthesis of Bis(4-aminophenyl)-D12 ether typically involves the following methods:
Bis(4-aminophenyl)-D12 ether has several applications:
Interaction studies involving Bis(4-aminophenyl)-D12 ether focus on its reactivity with various electrophiles and its role in polymerization processes. The presence of amino groups allows it to form hydrogen bonds with other molecules, potentially influencing solubility and reactivity in different environments. Further research may explore its interactions at the molecular level to understand its behavior in biological systems or complex mixtures .
Several compounds share structural similarities with Bis(4-aminophenyl)-D12 ether, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(4-aminophenyl) ether | Non-deuterated version | Lacks deuterium; more common in organic synthesis |
4-Aminophenol | Monomer | Simpler structure; used in dyes and pharmaceuticals |
Diphenyl ether | Ether | Lacks amino groups; primarily used as a solvent |
4,4'-Diaminodiphenyl sulfone | Sulfone derivative | Contains sulfur; used in high-performance polymers |
The uniqueness of Bis(4-aminophenyl)-D12 ether lies in its deuteration, which enhances its stability and provides distinct advantages in analytical applications compared to its non-deuterated counterparts .
The synthesis of Bis(4-aminophenyl)-D12 ether requires careful selection of precursor compounds to achieve optimal deuterium incorporation throughout the molecular structure [4]. The compound, with the molecular formula C12D12N2O and molecular weight of 212.31 daltons, represents a fully deuterated analog of 4,4'-oxydianiline where all aromatic hydrogen atoms are replaced with deuterium [1] [2].
Primary precursor compounds for isotopic incorporation include bis(4-nitrophenyl) ether and 4,4'-dinitrodiphenyl ether, which serve as non-deuterated starting materials that undergo subsequent deuteration and reduction processes [5] [20]. These nitro-containing precursors are particularly advantageous because they can be subjected to hydrogenation conditions that simultaneously reduce the nitro groups to amino functionalities while facilitating hydrogen-deuterium exchange reactions [20].
Deuterium oxide (D2O) serves as the primary deuterium source, typically employed at isotopic enrichments of 99.9 atom percent deuterium [10] [12]. The selection of high-purity deuterium oxide is critical for achieving the target isotopic incorporation levels of 97-98 atom percent deuterium in the final product [1] [4]. Alternative deuterium sources include deuterated trifluoroacetic acid (CF3COOD), which has been demonstrated to facilitate efficient deuteration of aromatic amines and amides at elevated temperatures [18].
The strategic selection of N-acetylaminophenol derivatives as intermediate precursors enables controlled deuteration pathways while protecting the amino functionality during harsh reaction conditions [5]. These acetylated intermediates can undergo selective deuteration at aromatic positions while maintaining structural integrity, followed by deprotection to yield the target compound [16].
Table 1: Precursor Selection for Isotopic Incorporation
Precursor Compound | Chemical Formula | Isotopic Enrichment (atom % D) | Application in Synthesis |
---|---|---|---|
Bis(4-nitrophenyl) ether | C12H8N2O5 | Non-deuterated precursor | Reduction to target compound |
N-Acetyl-4-aminophenol | C8H9NO2 | Non-deuterated precursor | Condensation reactions |
4,4'-Dinitrodiphenyl ether | C12H8N2O5 | Non-deuterated precursor | Hydrogenation substrate |
Deuterium oxide (D2O) | D2O | 99.9 | Deuteration medium |
Deuterated trifluoroacetic acid (CF3COOD) | CF3COOD | 99.5 | Deuteration catalyst |
The catalytic condensation of N-acetylaminophenol derivatives represents a fundamental synthetic approach for constructing the ether linkage in Bis(4-aminophenyl)-D12 ether [5]. This methodology involves the condensation reaction of N-acetylaminophenol or corresponding sodium or potassium phenolates under specific catalytic conditions to form the desired bis(aminophenyl) ether structure [5].
Palladium on activated carbon (Pd/C) catalysts with metal loadings of 5-10 weight percent have demonstrated exceptional efficiency in the synthesis of deuterated bis(aminophenyl) ether compounds [20]. Operating at temperatures of 140°C under hydrogen pressures of 10 bar, these catalytic systems achieve deuteration efficiencies exceeding 99.5 percent while simultaneously facilitating the reduction of nitro precursors to amino functionalities [20].
Rhodium-based catalytic systems, particularly rhodium on activated carbon (Rh/C) with 5 weight percent metal loading, provide alternative pathways for deuteration reactions [25]. These catalysts operate effectively at elevated temperatures of 180°C under atmospheric pressure conditions, though with slightly reduced deuteration efficiencies of approximately 64.3 percent compared to palladium systems [25].
Iron-cellulose-1000 represents an innovative biomass-derived catalytic system that enables selective deuteration of aromatic compounds under relatively mild conditions [6]. Operating at 120°C under 20 bar pressure, this sustainable catalyst achieves deuteration levels exceeding 95 percent while utilizing deuterium oxide as the primary deuterium source [6]. The catalyst system demonstrates particular effectiveness for large-scale synthesis applications, with documented production capabilities on the kilogram scale [6].
Iridium nanoparticles stabilized by N-heterocyclic carbene ligands offer highly selective deuteration capabilities for aromatic amine substrates [17]. These catalytic systems operate at moderate temperatures of 55-80°C under atmospheric pressure conditions, achieving deuteration efficiencies greater than 90 percent while avoiding unwanted side reactions such as aromatic ring reduction [17].
Table 2: Catalytic Systems for Condensation Reactions
Catalyst System | Metal Loading (wt%) | Operating Temperature (°C) | Reaction Pressure (bar) | Deuteration Efficiency (%) |
---|---|---|---|---|
Palladium on activated carbon (Pd/C) | 5-10 | 140 | 10 | 99.5 |
Rhodium on activated carbon (Rh/C) | 5 | 180 | Atmospheric | 64.3 |
Iron-Cellulose-1000 | Biomass-derived | 120 | 20 | >95 |
Iridium nanoparticles | NHC-stabilized | 55-80 | Atmospheric | >90 |
Platinum on alumina (Pt/Al2O3) | 5 | 200-250 | 20 | 94.3 |
Achieving high isotopic purity in Bis(4-aminophenyl)-D12 ether requires sophisticated purification techniques that can effectively separate isotopically labeled compounds from their non-deuterated analogs and partially deuterated isotopomers [11] [15]. The target isotopic purity specifications typically require 97-98 atom percent deuterium incorporation with chemical purities exceeding 97 percent [1] [2].
High-Performance Liquid Chromatography (HPLC) represents the gold standard for analytical and preparative purification of deuterated compounds [12] [14]. This technique achieves isotopic purities of 98.8 atom percent deuterium with recovery yields ranging from 85-95 percent [11]. The method is particularly effective for both analytical characterization and preparative-scale purification applications [12].
Gas Permeation Chromatography (GPC) provides an alternative purification approach that achieves exceptional isotopic purities of 99.5 atom percent deuterium [12]. This technique demonstrates superior recovery yields of 90-98 percent and is particularly well-suited for preparative-scale applications where high isotopic purity is paramount [12].
Flash chromatography offers rapid purification capabilities for laboratory-scale synthesis, achieving isotopic purities of 96.5 atom percent deuterium with recovery yields of 80-90 percent [12]. While less efficient than HPLC or GPC methods, flash chromatography provides cost-effective purification for initial synthetic development and optimization studies [12].
Recrystallization from toluene/water mixtures represents a scalable purification technique particularly suited for industrial applications [20]. This method achieves remarkable isotopic purities of 99.9 atom percent deuterium with exceptional recovery yields of 99.5 percent [20]. The technique involves controlled crystallization procedures that preferentially incorporate the fully deuterated product while excluding partially deuterated impurities [20].
Continuous liquid-liquid separation systems provide efficient purification capabilities for flow synthesis applications [10]. These systems achieve isotopic purities of 94.7 atom percent deuterium with recovery yields ranging from 91-99 percent, making them particularly attractive for continuous manufacturing processes [10].
Table 3: Purification Techniques for High Isotopic Purity
Purification Method | Isotopic Purity Achieved (atom % D) | Recovery Yield (%) | Scale Applicability |
---|---|---|---|
High-Performance Liquid Chromatography (HPLC) | 98.8 | 85-95 | Analytical to preparative |
Gas Permeation Chromatography (GPC) | 99.5 | 90-98 | Preparative scale |
Flash Chromatography | 96.5 | 80-90 | Laboratory scale |
Recrystallization from toluene/water | 99.9 | 99.5 | Industrial scale |
Liquid-liquid separation | 94.7 | 91-99 | Continuous flow |
The industrial-scale production of Bis(4-aminophenyl)-D12 ether presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [10] [12]. Current industrial production capabilities range from 1-10 kilograms per month, with isotopic purities of 94-97 atom percent deuterium and chemical purities exceeding 98 percent [10].
Reactor scaling represents a primary challenge in industrial production, requiring optimization of heat and mass transfer characteristics as production volumes increase from laboratory-scale vessels of 50-1200 milliliters to industrial reactors exceeding 50 liters [12] [14]. The scaling process necessitates careful consideration of temperature uniformity, pressure distribution, and catalyst accessibility to maintain reaction efficiency and product quality [10].
Operating parameter optimization becomes increasingly complex at industrial scales, with temperature requirements ranging from 180-250°C and pressure requirements of 30-50 bar [25]. These elevated conditions require specialized reactor designs and safety systems that significantly increase capital and operating costs compared to laboratory-scale synthesis [12].
Catalyst loading optimization presents economic challenges, as industrial processes typically operate with reduced catalyst loadings of 0.1-1 mol percent compared to laboratory scales of 1-11 mol percent [6] [17]. This reduction in catalyst loading requires extended reaction times and may result in decreased isotopic incorporation efficiency, necessitating additional purification steps to achieve target specifications [6].
Economic considerations related to deuterium oxide consumption represent significant cost factors in industrial production [10]. The requirement for high-purity deuterium oxide (99.9 atom percent D) at industrial scales creates substantial raw material costs that must be offset through process optimization and deuterium recovery systems [10] [12].
Quality control and analytical characterization become increasingly complex at industrial scales, requiring sophisticated analytical instrumentation including multi-nuclear Nuclear Magnetic Resonance spectroscopy and high-resolution mass spectrometry to verify isotopic incorporation and structural integrity [12] [15]. These analytical requirements add significant overhead costs to industrial production operations [12].
Table 4: Industrial-Scale Production Parameters
Production Parameter | Small Scale (Laboratory) | Medium Scale (Pilot) | Industrial Scale |
---|---|---|---|
Reactor Volume | 50-1200 mL | 1-10 L | >50 L |
Operating Temperature | 120-180°C | 140-200°C | 180-250°C |
Reaction Pressure | 10-20 bar | 20-30 bar | 30-50 bar |
Catalyst Loading | 1-11 mol% | 0.5-5 mol% | 0.1-1 mol% |
Production Rate | 0.01-1 g/batch | 10-100 g/batch | 1-10 kg/month |
Isotopic Purity | 97-98 atom % D | 98-99 atom % D | 94-97 atom % D |
Chemical Purity | 97-98% | 98-99% | >98% |